![molecular formula C11H15N B2477508 [Cyclopropyl(phenyl)methyl](methyl)amine CAS No. 178177-09-8](/img/structure/B2477508.png)
[Cyclopropyl(phenyl)methyl](methyl)amine
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Overview
Description
“Cyclopropyl(phenyl)methylamine” is a chemical compound with the CAS Number: 178177-09-8 . It has a molecular weight of 161.25 . The IUPAC name for this compound is cyclopropyl-N-methylphenylmethanamine .
Synthesis Analysis
The synthesis of cyclopropyl compounds has been widely studied. For instance, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents has been reported . This method enables the introduction of strained rings on a large panel of primary and secondary alkyl iodides . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates , and the Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide .Molecular Structure Analysis
The molecular structure of “Cyclopropyl(phenyl)methylamine” can be represented by the InChI code: 1S/C11H15N/c1-12-11(10-7-8-10)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 .Chemical Reactions Analysis
The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings than other C (sp3) substrates . The cyclopropane coupling partner can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) .Physical And Chemical Properties Analysis
The physical and chemical properties of “Cyclopropyl(phenyl)methylamine” include a molecular weight of 161.25 .Scientific Research Applications
Chemical Reactions and Synthesis
Studies have explored the chemical properties and reactivity of cyclopropyl(phenyl)methyl(methyl)amine, highlighting its role in nucleophilic substitutions and cyclization reactions. For instance, Paulmier's research into activated phenylselanyl groups suggests potential pathways for synthesizing halogenated and functionalized structures through the decomposition of dihalo adducts, alongside the formation of β-halopyrrolidines and aziridines via selenium-induced cyclization of homoallylic amines (Paulmier, 2001).
Advanced Materials and Technologies
In the realm of advanced materials, cyclopropyl(phenyl)methyl(methyl)amine's derivatives have been investigated for their potential applications. This includes the exploration of hydroaminomethylation reactions with vegetable oils, presenting a sustainable pathway to functionalized bio-based compounds with industrial potential. Such reactions highlight the compound's relevance in developing materials for polymer chemistry and as bio-based surface-active agents (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).
Environmental Impact and Management
The degradation of nitrogen-containing hazardous compounds, including cyclopropyl(phenyl)methyl(methyl)amine derivatives, through advanced oxidation processes (AOPs) is a critical area of study. This research is imperative for mitigating the environmental impact of such compounds, which are resistant to conventional degradation processes. AOPs have shown effectiveness in mineralizing nitrogen-containing compounds, emphasizing the need for further exploration in this area to improve water treatment and pollution control strategies (Bhat & Gogate, 2021).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Cyclopropyl(phenyl)methylamine may also interact with various biological targets.
Mode of Action
It’s worth noting that many amines, including primary, secondary, and tertiary amines, are known to be oxidized by enzymes such as monoamine oxidases . This suggests that Cyclopropyl(phenyl)methylamine might undergo similar biochemical transformations.
Result of Action
The presence of a methyl group in many bioactive compounds has been shown to boost their potency and efficacy , suggesting that the methyl group in Cyclopropyl(phenyl)methylamine could enhance its biological activity.
Safety and Hazards
Future Directions
Cyclopropanes are important substructures in natural products and pharmaceuticals . The advent of transition-metal catalysis has enabled installation of functionalized cyclopropanes using cross-coupling reactions . This suggests that “Cyclopropyl(phenyl)methylamine” and similar compounds may have potential applications in the development of new drugs and other bioactive molecules.
properties
IUPAC Name |
1-cyclopropyl-N-methyl-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-12-11(10-7-8-10)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUBUKLTCBRTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[Cyclopropyl(phenyl)methyl](methyl)amine | |
CAS RN |
178177-09-8 |
Source
|
Record name | [cyclopropyl(phenyl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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